molecular formula C9H10N2O2 B8104860 ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B8104860
M. Wt: 178.19 g/mol
InChI Key: JMDLXPIFCSBHLG-UHFFFAOYSA-N
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Description

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles can replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.

    Reduction: The corresponding alcohol from the reduction of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can engage in π-stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a pyrazole ring with an ethyl ester and a prop-2-yn-1-yl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 1-prop-2-ynylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDLXPIFCSBHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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